1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene
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Overview
Description
1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene is a chiral bisoxazoline ligand. This compound is notable for its application in asymmetric catalysis, where it serves as a ligand to transition metals, facilitating enantioselective reactions. The structure of this compound includes two oxazoline rings fused to an indene framework, which are connected to a central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene typically involves the following steps :
Formation of Oxazoline Rings: The initial step involves the reaction of amino alcohols with carboxylic acids or their derivatives to form oxazoline rings.
Cyclization: The oxazoline rings are then fused to an indene framework through a cyclization reaction.
Coupling to Benzene: The final step involves coupling the indene-oxazoline units to a central benzene ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating enantioselective synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require chiral purity.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which 1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze enantioselective reactions. The oxazoline rings and the indene framework provide a rigid chiral environment, ensuring high enantioselectivity. The molecular targets include various substrates that undergo transformation in the presence of the chiral metal complex.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
- 2,6-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl)pyridine
Uniqueness
1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene is unique due to its specific structural configuration, which provides a highly rigid and chiral environment. This rigidity enhances its effectiveness as a chiral ligand in asymmetric catalysis, offering superior enantioselectivity compared to other similar compounds.
Properties
IUPAC Name |
(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-3-10-19-15(6-1)13-21-23(19)27-25(29-21)17-8-5-9-18(12-17)26-28-24-20-11-4-2-7-16(20)14-22(24)30-26/h1-12,21-24H,13-14H2/t21-,22-,23+,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMZFXDNXCYAW-CJRSTVEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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